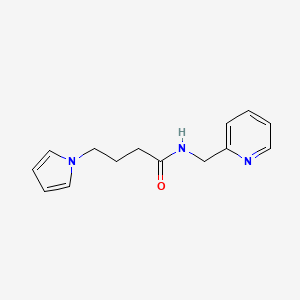
N-(pyridin-2-ylmethyl)-4-(1H-pyrrol-1-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(pyridin-2-ylmethyl)-4-(1H-pyrrol-1-yl)butanamide is a compound that features a pyridine ring and a pyrrole ring connected by a butanamide chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-2-ylmethyl)-4-(1H-pyrrol-1-yl)butanamide typically involves the functionalization of pyridine and pyrrole derivatives. One common method involves the use of a Rh(III)-catalyzed C-H bond functionalization of pyridine with internal alkynes . Another approach is the oxidation of pyridine derivatives using 3-chloroperbenzoic acid (m-CPBA) in dichloromethane (CH2Cl2) .
Industrial Production Methods
化学反应分析
Types of Reactions
N-(pyridin-2-ylmethyl)-4-(1H-pyrrol-1-yl)butanamide can undergo various types of chemical reactions, including:
Oxidation: The pyridine and pyrrole rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Functional groups on the pyridine or pyrrole rings can be substituted with other groups.
Common Reagents and Conditions
Oxidation: 3-chloroperbenzoic acid (m-CPBA) in dichloromethane (CH2Cl2).
Reduction: Common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of N-oxide derivatives, while reduction can yield amine derivatives.
科学研究应用
N-(pyridin-2-ylmethyl)-4-(1H-pyrrol-1-yl)butanamide has several scientific research applications:
作用机制
The mechanism of action of N-(pyridin-2-ylmethyl)-4-(1H-pyrrol-1-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in coordination complexes . It may also interact with biological targets, modulating their activity and leading to various biological effects .
相似化合物的比较
Similar Compounds
N-pyridin-2-yl carbamates: These compounds share the pyridine ring and have similar synthetic routes.
N-quinolin-2-yl carbamates: Similar in structure but with a quinoline ring instead of a pyridine ring.
N-isoquinolin-1-yl carbamates: Contain an isoquinoline ring and have similar applications.
Uniqueness
N-(pyridin-2-ylmethyl)-4-(1H-pyrrol-1-yl)butanamide is unique due to the presence of both pyridine and pyrrole rings, which confer distinct chemical and biological properties
属性
分子式 |
C14H17N3O |
|---|---|
分子量 |
243.30 g/mol |
IUPAC 名称 |
N-(pyridin-2-ylmethyl)-4-pyrrol-1-ylbutanamide |
InChI |
InChI=1S/C14H17N3O/c18-14(7-5-11-17-9-3-4-10-17)16-12-13-6-1-2-8-15-13/h1-4,6,8-10H,5,7,11-12H2,(H,16,18) |
InChI 键 |
IUPHVHHTZHYRCO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)CNC(=O)CCCN2C=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















